molecular formula C9H11NO3 B1626650 3-Isopropoxynitrobenzene CAS No. 88991-53-1

3-Isopropoxynitrobenzene

Cat. No.: B1626650
CAS No.: 88991-53-1
M. Wt: 181.19 g/mol
InChI Key: HYEGHGPJOHWWEX-UHFFFAOYSA-N
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Description

3-Isopropoxynitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the meta position relative to the isopropoxy group

Scientific Research Applications

3-Isopropoxynitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxynitrobenzene typically involves the nitration of isopropoxybenzene. The nitration process involves the formation of the nitronium ion (NO2+), which acts as an electrophile in the reaction. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion. The reaction conditions must be carefully controlled to ensure the selective nitration at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxynitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin and hydrochloric acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Reduction: 3-Isopropoxyaniline.

    Substitution: Meta-substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Isopropoxynitrobenzene involves its interaction with molecular targets through its nitro and isopropoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The isopropoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Lacks the isopropoxy group, making it less hydrophobic and less reactive in certain substitution reactions.

    3-Methoxynitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different reactivity and solubility properties.

    3-Ethoxynitrobenzene: Contains an ethoxy group, which also affects its chemical properties differently compared to the isopropoxy group.

Uniqueness

3-Isopropoxynitrobenzene is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and can influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-nitro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEGHGPJOHWWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478036
Record name 3-isopropoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88991-53-1
Record name 3-isopropoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitrophenol (50.0 g, 360 mmol), isopropyl iodide (76.19 g, 450 mmol), and potassium carbonate (60 g) were combined and refluxed under nitrogen overnight in 400 ml of acetone. The reaction mixture was cooled, and the solvent was removed in vacuo . The reaction was combined with about 300 ml of water and thereafter extracted with four 100 ml portions of ethyl acetate. The ethyl acetate extracts were combined and washed twice with lN sodium hydroxide and brine, dried over anhydrous sodium sulfate, and evaporated to provide 56 g (86%) of 3-isopropoxynitrobenzene as a clear yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.19 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-nitrophenol (20 g; 144 mmol), 2-iodopropane (21.45 m 36.6 g; 216 mmol) and potassium carbonate (23.8 g; 172 mmol) in dimethylformamide (100 ml) was stirred at 50° for 2 h and then the temperature was increased to 70° for a further 2 h. More 2-iodopropane (7.15 ml; 72 mmol) was added and stirring at 70° continued for a further 1.5 h whereupon the mixture was poured into water (400 ml) and extracted with ethyl acetate (2×400 ml). The combined organic extracts were washed with sodium hydroxide (300 ml), then saturated brine (300 ml), dried and evaporated. The residue was chromatographed on silica (675 g) using petroleum ether (40°-60°)-ethyl acetate (10:1) as eluant to give the title compound (Intermediate 43; 22.37 g; 86%) as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

3-nitrophenol (50.0 g, 360 mmol), isopropyl iodide (76.19 g, 450 mmol), and K2CO3 (60 g) were combined and heated at reflux under N2 overnight in acetone (400 mL). After solvent removal in vacuo, the residue was partitioned between EtOAc and H2O. The separated organic layer was washed with 1 N NaOH, brine, dried over Na2SO4, and concentrated in vacuo to provide 56 g (86%) of 3-isopropoxynitrobenzene as a clear yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.19 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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